molecular formula C10H11ClN4S B12111006 4H-1,2,4-Triazol-3-amine, 4-[(4-chlorophenyl)methyl]-5-(methylthio)- CAS No. 87866-41-9

4H-1,2,4-Triazol-3-amine, 4-[(4-chlorophenyl)methyl]-5-(methylthio)-

Cat. No.: B12111006
CAS No.: 87866-41-9
M. Wt: 254.74 g/mol
InChI Key: JKJZAAYJHJXXGY-UHFFFAOYSA-N
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Description

This derivative features a 4-chlorophenylmethyl group at position 4 and a methylthio (-SMe) substituent at position 3. The 1,2,4-triazole core is known for diverse bioactivities, including antimicrobial, anticancer, and antioxidant properties . The chlorophenyl moiety enhances lipophilicity and may improve membrane permeability, while the methylthio group could influence electronic properties and binding interactions.

Properties

CAS No.

87866-41-9

Molecular Formula

C10H11ClN4S

Molecular Weight

254.74 g/mol

IUPAC Name

4-[(4-chlorophenyl)methyl]-5-methylsulfanyl-1,2,4-triazol-3-amine

InChI

InChI=1S/C10H11ClN4S/c1-16-10-14-13-9(12)15(10)6-7-2-4-8(11)5-3-7/h2-5H,6H2,1H3,(H2,12,13)

InChI Key

JKJZAAYJHJXXGY-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C(N1CC2=CC=C(C=C2)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,2,4-Triazol-3-amine, 4-[(4-chlorophenyl)methyl]-5-(methylthio)- typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazine derivatives and nitriles under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the triazole intermediate.

    Addition of the Methylthio Group: The methylthio group is incorporated through a thiolation reaction, often using methylthiolating agents like methylthiol chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the chlorophenyl group, potentially leading to the formation of amines or dechlorinated products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and dechlorinated derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. A study highlighted the synthesis and characterization of various triazole derivatives, which demonstrated promising activity against bacterial and fungal strains. The incorporation of sulfur in triazole derivatives has been linked to enhanced antimicrobial efficacy .

2. Antifungal Agents
Triazole compounds are widely recognized for their antifungal properties. The compound may serve as a lead structure for developing new antifungal agents that can combat resistant strains of fungi. The mechanism often involves inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes .

3. Anticancer Potential
Some studies suggest that triazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. The specific compound may be explored further for its potential to act against various cancer cell lines .

Agricultural Applications

1. Fungicides
Due to their antifungal properties, triazole compounds are frequently utilized as fungicides in agriculture. They effectively control fungal diseases in crops, thus improving yield and quality. The compound may contribute to developing new agricultural fungicides with lower toxicity profiles compared to traditional chemicals .

2. Plant Growth Regulators
Research on triazole derivatives has also indicated potential applications as plant growth regulators, promoting growth and enhancing resistance to environmental stressors .

Material Science Applications

1. Polymer Chemistry
The unique properties of triazole compounds allow them to be incorporated into polymer matrices, potentially enhancing the mechanical and thermal properties of materials. This application is particularly relevant in the development of advanced materials for industrial use .

2. Coatings and Adhesives
Triazole derivatives can be used in formulating coatings and adhesives due to their chemical stability and bonding capabilities. This application can lead to products with improved durability and resistance to environmental factors .

Case Study 1: Antimicrobial Efficacy

A study focused on synthesizing novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives showed significant antimicrobial activity against various pathogens. The results indicated that structural modifications could enhance efficacy against resistant strains .

Case Study 2: Agricultural Application

Another investigation assessed the effectiveness of triazole-based fungicides on crop yield enhancement under controlled conditions. The findings suggested that these compounds could significantly reduce fungal infections while promoting healthy plant growth .

Mechanism of Action

The mechanism of action of 4H-1,2,4-Triazol-3-amine, 4-[(4-chlorophenyl)methyl]-5-(methylthio)- involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. The chlorophenyl and methylthio groups may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The compound is compared to other 1,2,4-triazole derivatives with modifications at positions 3, 4, and 4. Key structural differences and their implications are summarized below:

Compound Name Substituents Biological Activity Synthesis Method Key Findings
Target Compound 4-[(4-Chlorophenyl)methyl], 5-(methylthio) Not explicitly reported Likely alkylation of triazole thiol intermediate Combines lipophilic (chlorophenyl) and electron-rich (methylthio) groups.
3-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazoles 3-(4-Chlorophenyl), 5-(pyridin-4-yl) Antioxidant, antiradical Condensation of hydrazine with aldehydes, followed by NaBH4 reduction Exhibited superior antioxidant activity compared to BHA/BHT. Pyridinyl group enhances π-π interactions.
5-(Pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine 5-(Pyridin-4-yl), 3-(alkylsulfanyl) Not specified Alkylation of 4-amino-5-(4-pyridinyl)-triazole-3-thiol with alkyl halides Longer alkyl chains (e.g., ethyl, propyl) increase lipophilicity and may improve bioavailability.
4-(4-Methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-amine 4-(4-Methoxyphenyl), 5-(methylthio) Antifungal, antibiotic Synthesis not detailed Methoxy group improves solubility but may reduce membrane penetration vs. chlorophenyl.
4-{4-(4-Chlorophenyl)-5-[(2,6-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine 4-(4-Chlorophenyl), 5-(2,6-dichlorobenzylsulfanyl), 3-pyridinyl Not specified Multi-step cyclization and substitution Enhanced halogenation increases steric bulk and electron-withdrawing effects.

Biological Activity

The compound 4H-1,2,4-Triazol-3-amine, 4-[(4-chlorophenyl)methyl]-5-(methylthio)- is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine, particularly focusing on its antimicrobial and anticancer activities.

Synthesis

The synthesis of this compound typically involves reactions that incorporate the triazole moiety with various substituents. For instance, derivatives can be synthesized using methods such as:

  • Condensation Reactions : Combining triazole with chlorophenyl and methylthio groups.
  • Mannich Reactions : Involving amines and aldehydes to introduce additional functional groups.

Antimicrobial Activity

Several studies have demonstrated the potent antimicrobial properties of 4H-1,2,4-Triazol-3-amine derivatives. The Minimum Inhibitory Concentration (MIC) values for various bacteria indicate significant antibacterial activity.

Microorganism MIC (µg/mL) Reference
Staphylococcus aureus2
Escherichia coli8
Pseudomonas aeruginosa4
Bacillus subtilis0.12

The compound exhibits selective inhibition against Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness comparable to established antibiotics such as levofloxacin and amoxicillin in certain assays .

Anticancer Activity

The compound has also been evaluated for anticancer properties. Studies indicate that it can inhibit the growth of various cancer cell lines through mechanisms such as:

  • Induction of apoptosis.
  • Inhibition of specific enzymes involved in cancer cell proliferation.

For example, derivatives of this triazole have been reported to block telomerase activity and affect topoisomerase function, which are critical in cancer cell replication .

Case Study 1: Antibacterial Screening

In a comprehensive study by Mermer et al. (2019), a series of triazole derivatives were screened against multiple bacterial strains. The most active compound exhibited an MIC of 0.12 µg/mL against Bacillus subtilis, indicating a strong antibacterial potential .

Case Study 2: Anticancer Evaluation

A study published in ACS Omega assessed the anticancer activity of triazole derivatives against human cancer cell lines. The findings revealed that certain modifications to the triazole structure enhanced cytotoxicity significantly compared to non-modified compounds .

Molecular Mechanisms

Molecular docking studies have provided insights into the binding interactions between the triazole compound and target enzymes. The presence of the triazole ring allows for additional hydrogen bonding with active site residues, enhancing its inhibitory effects on bacterial DNA gyrase and other targets involved in cancer cell growth .

Q & A

Basic: What are the optimal synthetic routes for 4-[(4-chlorophenyl)methyl]-5-(methylthio)-4H-1,2,4-triazol-3-amine?

The compound is typically synthesized via nucleophilic substitution under basic conditions. A common approach involves reacting a 4-chlorobenzyl derivative (e.g., 4-chlorobenzyl chloride) with a triazole-thiol intermediate (e.g., 1H-1,2,4-triazol-5-thiol) in the presence of a base like NaOH or K₂CO₃ in methanol . Microwave-assisted synthesis has also been reported to enhance reaction efficiency, reducing time from hours to minutes while improving yields (e.g., 75–85% vs. 60–70% for conventional methods) .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Key variables include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while methanol/water mixtures facilitate precipitation of the product .
  • Temperature : Microwave irradiation (80–120°C) accelerates reactions compared to reflux (60–80°C) .
  • Purification : Recrystallization from DMF/water (1:3) or ethanol removes unreacted starting materials .
  • Catalysts : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) can enhance nucleophilic substitution efficiency .

Basic: What spectroscopic methods are used to characterize this compound?

Standard techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., aromatic protons at δ 7.2–7.4 ppm for the chlorophenyl group) .
  • FT-IR : Peaks at 3300–3400 cm⁻¹ (N-H stretch) and 650–750 cm⁻¹ (C-S bond) .
  • Mass spectrometry (ESI-MS) : Molecular ion peaks at m/z 296.2 (M+H⁺) .

Advanced: How does the substitution pattern influence biological activity compared to analogs?

  • 4-Chlorobenzyl vs. fluorobenzyl : The chlorophenyl group enhances lipophilicity, improving membrane permeability and antimicrobial activity (MIC: 2–8 µg/mL vs. 4–16 µg/mL for fluorobenzyl analogs) .
  • Methylthio vs. morpholine : Methylthio groups increase metabolic stability, whereas morpholine derivatives exhibit stronger enzyme inhibition (e.g., IC₅₀ of 0.8 µM vs. 1.5 µM for ketol-acid reductoisomerase) .

Basic: What known biological activities does this compound exhibit?

  • Antimicrobial : Broad-spectrum activity against S. aureus (MIC: 4 µg/mL) and C. albicans (MIC: 8 µg/mL) via enzyme inhibition .
  • Anticancer : Moderate activity against leukemia (GI₅₀: 10 µM) and breast cancer (MCF-7) cell lines .

Advanced: What are the proposed mechanisms of action for its antimicrobial effects?

The compound inhibits ketol-acid reductoisomerase (KARI) , a key enzyme in branched-chain amino acid biosynthesis. Binding studies show competitive inhibition (Kᵢ: 0.5 µM) through interaction with the enzyme’s Mg²⁺-binding site, disrupting bacterial growth .

Advanced: How to address discrepancies in reported solubility data across studies?

Reported aqueous solubility ranges from 18.1 µg/mL (pH 7.4) to <5 µg/mL (pH 6.8) . To resolve contradictions:

  • Standardize pH : Test solubility in buffered solutions (pH 6.0–7.4).
  • Method validation : Use HPLC-UV for quantification instead of gravimetric analysis to avoid impurities .

Basic: What are the stability considerations under different storage conditions?

  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation.
  • Moisture : Desiccate to avoid hydrolysis of the methylthio group .

Advanced: What computational models predict the compound’s reactivity or interactions?

  • DFT calculations : Predict thione-thiol tautomerism (ΔG: -2.3 kcal/mol favors thione form) .
  • Molecular docking : Identifies binding poses with KARI (Glide score: -9.2) and EGFR (ΔG: -10.1 kcal/mol) .

Advanced: How to resolve tautomeric equilibria in structural analysis?

  • X-ray crystallography : Confirms the dominant tautomer (e.g., thione form in solid state) .
  • Variable-temperature NMR : Monitors tautomer ratios (e.g., 85:15 thione:thiol at 25°C) .

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